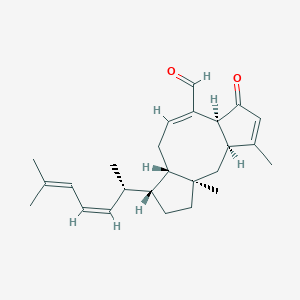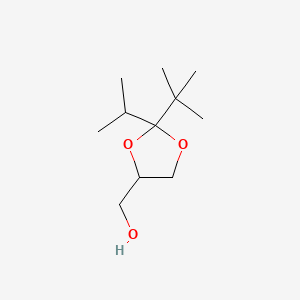
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is a complex organic compound belonging to the class of cyclic acetals, specifically 1,3-dioxolanes. This compound features a five-membered ring structure with a hydroxyl group attached to the fourth carbon atom. It is known for its stability and versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Acetalization Reaction: The compound can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale acetalization reactions, often using more efficient and chemoselective catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Substituted dioxolanes or other functionalized derivatives.
Applications De Recherche Scientifique
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Pathways: The compound can participate in various biochemical pathways, including those involved in metabolism and synthesis of other compounds.
Comparaison Avec Des Composés Similaires
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is unique due to its specific structural features and stability. Similar compounds include other cyclic acetals and dioxolanes, such as 1,3-dioxane and 1,3-dioxolane derivatives. These compounds share similar reactivity patterns but differ in their substituents and functional groups, leading to different applications and properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
5694-75-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(2-tert-butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(10(3,4)5)13-7-9(6-12)14-11/h8-9,12H,6-7H2,1-5H3 |
Clé InChI |
ZQKFYBJMYPQDRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(OCC(O1)CO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


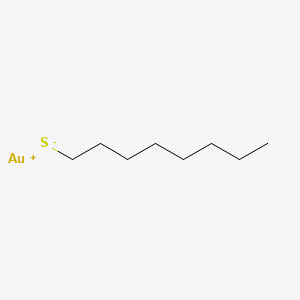
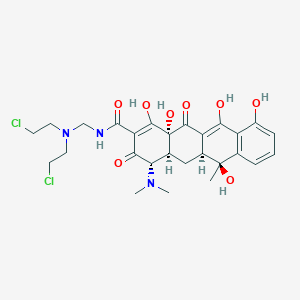
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


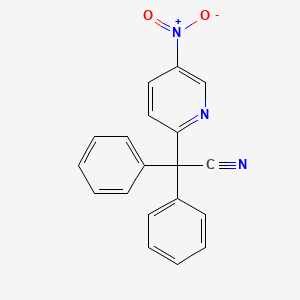

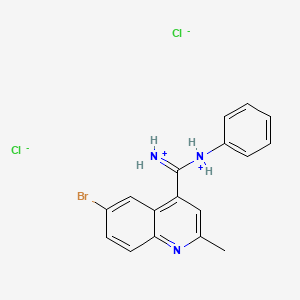
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
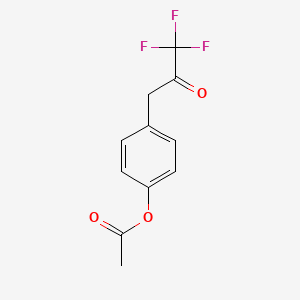
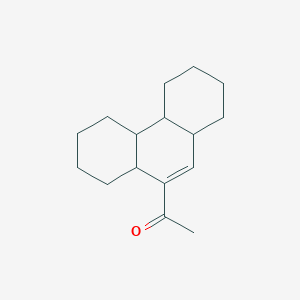
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
